[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone” is a chemical compound with the molecular formula C17H14BrFN2OS . It has an average mass of 393.273 Da and a monoisotopic mass of 391.999420 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 503.9±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 96.3±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 263.5±7.0 cm3 .Scientific Research Applications
Antimicrobial Activity
The presence of the 4,5-dihydroimidazol-1-yl and bromophenyl groups in the compound’s structure indicates potential antimicrobial properties. These structural features are often associated with the inhibition of microbial growth, including bacteria and fungi. The compound could be synthesized and tested against a panel of microbial strains to evaluate its efficacy as an antimicrobial agent .
Anticancer Research
Compounds with similar structural motifs have been explored for their anticancer activities. The bromophenyl moiety, in particular, is known to interact with various biological targets that can disrupt cancer cell proliferation. Research could focus on the compound’s ability to act as a kinase inhibitor, which is a common approach in targeted cancer therapies .
Antioxidant Properties
The structural elements of this compound suggest it may possess antioxidant properties, which are valuable in combating oxidative stress—a condition linked to numerous diseases. Scientific studies could be designed to assess the compound’s capacity to scavenge free radicals or to protect cells from oxidative damage .
Anticonvulsant Effects
The dihydroimidazol group is a feature found in some anticonvulsant drugs. This compound could be investigated for its potential use in the treatment of epilepsy or other seizure disorders. Preclinical trials involving animal models could be a starting point to determine its effectiveness and safety profile .
Development of Diagnostic Agents
Due to the compound’s unique structure, it could be tagged with radioactive isotopes or fluorescent markers and used in diagnostic imaging. This application would be particularly useful in the detection and monitoring of diseases at the molecular level .
Chemical Synthesis of Heterocyclic Compounds
The compound could serve as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. These compounds are structurally diverse and have a broad spectrum of applications in pharmaceuticals, agrochemicals, and dyes. The compound’s reactivity with various reagents could be explored to develop new synthetic routes .
properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGCJDPYXHLSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.